Pressor Activity: Val5-Angiotensin I Exhibits 91% of the Potency of the Ile5-Angiotensin II Reference Standard in Rat Assays
In a 4-point pressor assay conducted in anesthetized rats, the molar potency of Asp1-Val5-angiotensin I was directly compared to that of Asp1-Ile5-angiotensin II (the primary biologically active human peptide). Asp1-Val5-angiotensin I demonstrated a potency ratio of 0.91 relative to the Asp1-Ile5-angiotensin II standard [1]. This quantitative difference, while modest, underscores that the Val5-substituted decapeptide is not a perfect functional equivalent of the human Ile5-angiotensin II. Furthermore, the study notes that Asp1-Val5-angiotensin II (the immediate metabolite) exhibits twice the pressor activity of Asp1-Ile5-angiotensin II, highlighting the profound impact of the position-5 substitution on downstream biological function [1].
| Evidence Dimension | Pressor Activity (Potency Ratio on a Molar Basis) |
|---|---|
| Target Compound Data | Asp1-Val5-angiotensin I: Potency Ratio = 0.91 |
| Comparator Or Baseline | Asp1-Ile5-angiotensin II: Potency Ratio = 1.00 (Reference Standard) |
| Quantified Difference | Target compound exhibits 91% of the comparator's pressor potency; its metabolite [Val5]-Angiotensin II exhibits 200% potency. |
| Conditions | 4-point pressor assay in pentobarbital-anesthetized, pentolinium-treated rats; intravenous administration |
Why This Matters
This data is critical for researchers designing in vivo experiments where precise control over blood pressure responses is required, ensuring appropriate dosing and interpretation of results when using the bovine Val5 peptide versus human standards.
- [1] Sokabe H, et al. Specific pressor activity and stability of synthetic angiotensins. Jpn J Pharmacol. 1977;27(1):137-144. View Source
